
9,10-Dimethoxy-1,2,3,4,5,6,7,8-octamethylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dimethoxy-1,2,3,4,5,6,7,8-octamethylanthracene is a polycyclic aromatic hydrocarbon with a complex structure characterized by multiple methoxy and methyl groups attached to an anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dimethoxy-1,2,3,4,5,6,7,8-octamethylanthracene typically involves the alkylation of anthracene derivatives. One common method includes the use of Friedel-Crafts alkylation, where anthracene is reacted with methanol in the presence of a strong acid catalyst like aluminum chloride. The reaction conditions often require controlled temperatures and anhydrous environments to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
9,10-Dimethoxy-1,2,3,4,5,6,7,8-octamethylanthracene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Electrophilic substitution reactions can occur, where the methoxy or methyl groups are replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
9,10-Dimethoxy-1,2,3,4,5,6,7,8-octamethylanthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 9,10-Dimethoxy-1,2,3,4,5,6,7,8-octamethylanthracene exerts its effects involves interactions with various molecular targets. The methoxy and methyl groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved may include oxidative stress, signal transduction, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
9,10-Dimethylanthracene: Lacks the methoxy groups, making it less reactive in certain chemical reactions.
1,2,3,4,5,6,7,8-Octamethylanthracene: Similar structure but without the methoxy groups, affecting its chemical properties and applications.
9,10-Dimethoxy-2,3,6,7-tetramethylanthracene:
Uniqueness
9,10-Dimethoxy-1,2,3,4,5,6,7,8-octamethylanthracene is unique due to the combination of methoxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
75670-41-6 |
|---|---|
Molecular Formula |
C24H30O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
9,10-dimethoxy-1,2,3,4,5,6,7,8-octamethylanthracene |
InChI |
InChI=1S/C24H30O2/c1-11-12(2)16(6)20-19(15(11)5)23(25-9)21-17(7)13(3)14(4)18(8)22(21)24(20)26-10/h1-10H3 |
InChI Key |
MARSPMUGEUABJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C1C)C(=C3C(=C(C(=C(C3=C2OC)C)C)C)C)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


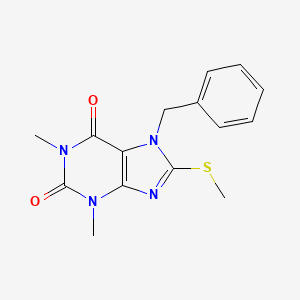
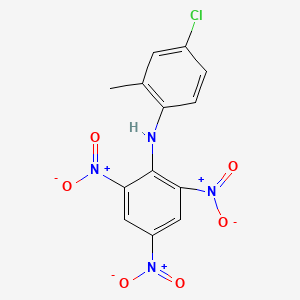
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11967204.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967205.png)

![(4Z)-2-bromo-6-methoxy-4-[[[3-(phenoxymethyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B11967218.png)
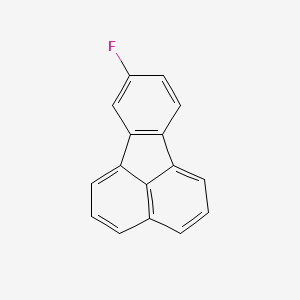
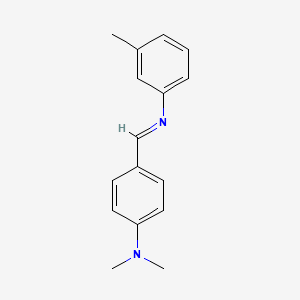
![(5Z)-5-({3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967236.png)
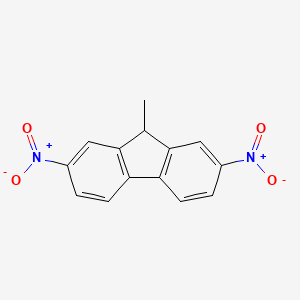
![2-[(5E)-6-oxo-5-(4-propoxybenzylidene)-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11967247.png)
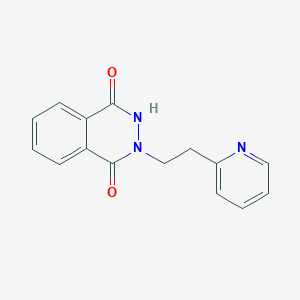
![Bis(2-methoxyethyl) 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967253.png)

